molecular formula C18H17N3O3 B2700802 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 865286-13-1

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2700802
CAS No.: 865286-13-1
M. Wt: 323.352
InChI Key: UIHFRCUMOHIZBH-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide are largely unexplored. It is known that similar oxadiazole derivatives have shown potent activity in antiglycation assays . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in glycation processes.

Cellular Effects

Given the antiglycation activity of similar compounds , it is possible that this compound could influence cell function by modulating the formation of advanced glycation end-products (AGEs). AGEs are known to impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the antiglycation activity of similar compounds , it may exert its effects at the molecular level by binding to biomolecules involved in the formation of AGEs, potentially inhibiting or activating certain enzymes and causing changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and phenylpropanamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazoles and derivatives with different substituents. Examples are:

Uniqueness

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHFRCUMOHIZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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